3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidinyl moiety, which is further connected to a 4-methylthiophene-2-carbonyl group. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the tert-butyl group through alkylation reactions. The methoxy group is then attached via nucleophilic substitution, and the pyrrolidinyl moiety is introduced through amide coupling reactions. The final step involves the attachment of the 4-methylthiophene-2-carbonyl group using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine ring and the attached groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the pyridazine ring or the side chains .
Scientific Research Applications
3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Tert-butyl-6-methoxypyridazine: Lacks the pyrrolidinyl and thiophene groups, making it less complex.
6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine: Lacks the tert-butyl group, affecting its steric properties.
3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyrimidine: Similar structure but with a pyrimidine ring instead of pyridazine.
Uniqueness
The uniqueness of 3-Tert-butyl-6-{[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H25N3O2S |
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Molecular Weight |
359.5 g/mol |
IUPAC Name |
[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(4-methylthiophen-2-yl)methanone |
InChI |
InChI=1S/C19H25N3O2S/c1-13-9-15(25-12-13)18(23)22-8-7-14(10-22)11-24-17-6-5-16(20-21-17)19(2,3)4/h5-6,9,12,14H,7-8,10-11H2,1-4H3 |
InChI Key |
SZBWWGHPKYNOST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CCC(C2)COC3=NN=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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